Sodium tetrahydrofuran-3-sulfinate
Description
Contemporary Significance of Organosulfur Compounds in Synthetic Chemistry
Organosulfur compounds are a cornerstone of modern synthetic chemistry, valued for their diverse applications and unique chemical properties. rmconnection.com These compounds, which feature carbon-sulfur bonds, are integral to the development of pharmaceuticals, materials science, and agriculture. nih.govjmchemsci.com In medicinal chemistry, numerous life-saving drugs, including antibiotics like penicillin and sulfa drugs, contain sulfur. wikipedia.orgbritannica.com The presence of sulfur can influence a molecule's biological activity, and its various oxidation states allow for a wide range of chemical transformations. nih.gov
Beyond medicine, organosulfur compounds are used to create advanced materials. For instance, polythiophenes are polymers that can conduct electricity, and polysulfones are highly durable polymers used in demanding applications. britannica.com In organic synthesis, organosulfur compounds serve as versatile intermediates and reagents for constructing new and complex molecules. britannica.com The ability of sulfur to stabilize adjacent charges and participate in a variety of reactions makes it an invaluable tool for chemists.
Structure
2D Structure
Properties
IUPAC Name |
sodium;oxolane-3-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAPRSZBTHYXPY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium Tetrahydrofuran 3 Sulfinate
Established Protocols for Sodium Sulfinate Formation
The formation of sodium sulfinate salts is a foundational process in organic synthesis, with several well-documented protocols. These methods are generally applicable and can be adapted for the specific synthesis of sodium tetrahydrofuran-3-sulfinate from appropriate precursors.
Reduction of Sulfonyl Chlorides and Related Precursors for Sulfinate Salts
A primary and widely utilized method for preparing sulfinate salts is the reduction of their corresponding sulfonyl chlorides. nih.gov This transformation is a cornerstone of sulfinate chemistry due to the general availability of sulfonyl chlorides as starting materials. researchgate.net To synthesize this compound, one would begin with tetrahydrofuran-3-sulfonyl chloride.
Commonly employed reducing agents for this purpose include:
Sodium Sulfite (B76179) (Na₂SO₃): The reaction of a sulfonyl chloride with sodium sulfite in an aqueous solution, often buffered with sodium bicarbonate, is a classic and high-yielding method. nih.gov
Zinc Dust: Zinc dust is another effective reducing agent for converting sulfonyl chlorides to sulfinates. nih.govnih.gov The reaction is typically carried out in an appropriate solvent. Misek and co-workers developed a one-pot protocol for synthesizing sulfinamides from sulfonyl chlorides using a zinc reductant, where the in-situ formation of a sulfinate salt is the key intermediate step. nih.gov
Sodium Borohydride (B1222165) (NaBH₄): In some synthetic schemes, sodium borohydride has been used to reduce sulfones, which are precursors to sulfinates, demonstrating its utility in accessing this functional group. nih.govrsc.org
These reduction methods are generally robust and provide reliable access to sulfinate salts from their oxidized precursors. researchgate.net
Alternative Synthetic Pathways for Functionalized Sulfinates, Including Electrochemical Approaches
Beyond the reduction of sulfonyl chlorides, several other strategies have been developed for the synthesis of sulfinates, including those bearing functionalized groups.
From Thiols and Thioesters: One alternative involves the oxidation of thiols or their derivatives. rsc.org For instance, a facile method for synthesizing sulfinate esters from aryl iodides has been developed, which proceeds through the direct oxidation of an intermediate thioester. rsc.org This two-step process, involving copper-catalyzed C–S bond formation followed by oxidation, avoids the use of odorous thiols. rsc.org Another approach involves a three-step synthesis starting from the alkylation of 2-mercaptobenzothiazole, followed by oxidation to a sulfone and subsequent reduction with sodium borohydride to yield the desired sulfinate. nih.govrsc.org
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for generating sulfonyl compounds from sodium sulfinates and olefins. acs.orgnih.gov These methods avoid the need for harsh chemical oxidants or transition metal catalysts. acs.orgrsc.orgresearchgate.net Recently, an electrochemical protocol using an inexpensive nickel catalyst has been reported for the synthesis of aryl sulfinates from aryl halides and sulfur dioxide. nih.gov This method is notable for its scalability in both batch and flow settings, demonstrating excellent chemoselectivity. nih.gov While often used to react sulfinates, the principles of electrochemical synthesis can be applied to their formation, representing a modern approach to creating compounds like this compound.
Stereoselective Synthesis of Chiral Tetrahydrofuran-3-sulfinates
The tetrahydrofuran-3-sulfinate structure contains a stereogenic center at the C3 position of the ring. Consequently, controlling the stereochemistry during synthesis is a critical objective for accessing enantiomerically pure forms of the compound, which is vital in fields like pharmaceutical development and asymmetric catalysis. acs.orgnih.gov
Asymmetric Synthetic Strategies for Enantiomerically Enriched Sulfinates
The catalytic asymmetric synthesis of sulfinates has emerged as a powerful tool for creating chiral sulfur compounds. acs.org These methods typically involve the reaction of a prochiral starting material in the presence of a chiral catalyst to induce enantioselectivity.
One prominent strategy is the asymmetric condensation of prochiral sulfinates with alcohols using a chiral organocatalyst. nih.govrepec.org Zhang and co-workers developed a method using a pentanidium organocatalyst that facilitates the coupling of a wide range of sulfinates and bioactive alcohols with high stereoselectivity. nih.govthieme-connect.com Another approach involves the dynamic kinetic resolution of racemic sulfinyl chlorides with alcohols, catalyzed by chiral entities such as Cinchona alkaloids (e.g., quinine (B1679958) and quinidine) or specifically designed peptides. acs.orgnih.govnih.govntu.edu.sg These catalysts are capable of differentiating between the two enantiomers of the sulfinyl chloride, leading to the formation of an enantioenriched sulfinate ester with enantiomeric excesses (ee) often exceeding 90%. acs.orgnih.gov
Diastereoselective Approaches Utilizing Chiral Auxiliaries in Tetrahydrofuran-3-sulfinate Synthesis
The use of chiral auxiliaries is a classical and highly effective strategy for preparing enantiopure sulfinyl compounds. acs.orgnih.gov This approach involves covalently attaching a chiral molecule (the auxiliary) to the prochiral substrate, which directs the stereochemical outcome of a subsequent reaction. osi.lv
The most famous example is the Andersen synthesis, which traditionally uses a chiral alcohol like (-)-menthol. acs.orgacs.orgnih.gov In the context of tetrahydrofuran-3-sulfinate, the synthesis would involve reacting tetrahydrofuran-3-sulfinyl chloride with a chiral alcohol such as L-menthol or diacetone-D-glucose (DAG). acs.orgnih.gov This reaction produces a mixture of two diastereomeric sulfinate esters. Due to their different physical properties, these diastereomers can often be separated by physical methods like fractional crystallization or chromatography. nih.gov Once a pure diastereomer is isolated, the chiral auxiliary can be cleaved to yield the enantiomerically pure sulfinate, which can then be converted to the sodium salt. This enantioenriched sulfinate ester is a versatile intermediate that can be transformed into other chiral sulfur compounds with high stereospecificity. acs.orgnih.gov
Optimization of Reaction Conditions and Scalability in Tetrahydrofuran-3-sulfinate Production
Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters that require careful tuning include temperature, solvent, reaction time, and the stoichiometry of reagents.
For instance, in the reduction of sulfonyl chlorides, controlling the temperature is vital to prevent over-reduction or side reactions. The choice of solvent can significantly impact reaction rates and the solubility of both reactants and products. nih.gov In electrochemical syntheses, parameters such as current density, electrode material, and electrolyte composition are critical for achieving high efficiency and selectivity. nih.gov
Research Findings Summary
| Synthetic Goal | Methodology | Precursor(s) | Key Reagents/Catalysts | Outcome/Significance | Citation(s) |
| General Sulfinate Salt Formation | Reduction | Sulfonyl Chlorides | Sodium sulfite, Zinc dust | Standard, high-yielding route to sulfinates. | nih.govnih.gov |
| Functionalized Sulfinates | Oxidation of Thio-derivatives | Aryl iodides, Thioesters | Copper catalyst, Oxidizing agents (e.g., NBS) | Avoids use of odorous thiols. | rsc.org |
| Green Synthesis | Electrochemical Sulfinylation | Aryl Halides, SO₂ | Nickel electrocatalyst | Scalable in batch and flow; avoids harsh oxidants. | nih.gov |
| Enantiomerically Enriched Sulfinates | Asymmetric Condensation | Prochiral Sulfinates, Alcohols | Pentanidium organocatalyst | High stereoselectivity for a broad range of substrates. | nih.govthieme-connect.com |
| Enantiomerically Enriched Sulfinates | Dynamic Kinetic Resolution | Racemic Sulfinyl Chlorides, Alcohols | Cinchona alkaloids (quinine, quinidine) | High enantiomeric excess (ee). | acs.orgnih.govnih.gov |
| Enantiopure Sulfinates | Diastereoselective Synthesis | Sulfinyl Chlorides | Chiral auxiliaries (e.g., L-menthol, DAG) | Separation of diastereomers allows access to enantiopure products. | acs.orgacs.orgnih.govnih.gov |
Reactivity and Mechanistic Investigations of Sodium Tetrahydrofuran 3 Sulfinate
Pathways Involving Sulfonyl Radical Generation and Reactivity
Sodium sulfinates are prominent precursors for generating sulfonyl radicals (RSO₂•) through single-electron oxidation. researchgate.net These radicals are key intermediates in a multitude of synthetic transformations, enabling the formation of carbon-sulfur and nitrogen-sulfur bonds. semanticscholar.org The generation of these radicals can be initiated through various means, including photoredox catalysis and redox-mediated processes, often facilitated by transition metals or Lewis acids. researchgate.netnih.gov
The generation of radical species from sodium sulfinates under mild conditions has been effectively achieved using visible-light photoredox catalysis. nih.gov This methodology allows for the formation of sulfonyl or thiyl radicals, which can then engage in coupling reactions. For instance, a visible-light-promoted process has been developed for synthesizing thioesters from acid chlorides and sodium sulfinates. nih.gov In this transformation, the photocatalyst facilitates multiple single-electron transfer events, leading to the generation of both acyl and thiyl radicals, which then undergo a direct radical-radical coupling. nih.gov
Redox-mediated processes, often employing metal catalysts or oxidants, are also a common strategy for initiating sulfinate radical chemistry. nih.gov For example, iron-catalyzed reactions have been shown to proceed through a radical mechanism, which can be demonstrated through inhibition experiments using radical scavengers like TEMPO. concordia.ca These methods highlight the capacity of sodium sulfinates to act as a source of sulfonyl radicals under various oxidative conditions, which then participate in addition and coupling reactions. researchgate.net
Lewis acids play a significant role in mediating the reactivity of sodium sulfinates, particularly in reactions involving unsaturated substrates. researchgate.net Boron trifluoride etherate (BF₃·OEt₂) is a notable catalyst for promoting the synthesis of β-keto sulfones from alkynes and sodium sulfinates. nih.govnih.gov The proposed mechanism suggests that BF₃·OEt₂ reacts with trace amounts of water to generate BF₃·H₂O in situ. nih.gov This species then protonates the sodium sulfinate to form a sulfinic acid intermediate. nih.gov Subsequent thermal decomposition of a sulfinyl sulfone intermediate, formed from the sulfinic acid, generates the crucial sulfonyl radical. nih.gov
However, the role of Lewis acids is context-dependent. In the synthesis of allylic sulfones from 1,3-dienes, the addition of BF₃·OEt₂ was found to significantly decrease the reaction yield, indicating that the catalyst-free system was more efficient for that specific transformation. mdpi.com This underscores that while Lewis acids can be effective promoters for radical generation from sulfinates, their utility depends on the specific reaction pathway and substrates involved.
Carbon-Sulfur Bond Forming Reactions of Sodium Tetrahydrofuran-3-sulfinate
The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are exemplary reagents for this purpose. semanticscholar.org They are widely used in the synthesis of various types of sulfones through reactions with a range of organic substrates. thieme-connect.com These transformations include additions to unsaturated systems and direct functionalization of C–H bonds. rsc.orgresearchgate.net
Oxysulfonylation is a powerful reaction that installs both a sulfonyl group and an oxygen-containing functionality across an unsaturated bond. A prominent application is the reaction of sodium sulfinates with alkynes to produce β-keto sulfones. mdpi.com This transformation can be efficiently promoted by BF₃·OEt₂, which facilitates the generation of a sulfonyl radical that adds to the alkyne. nih.govnih.gov The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups, avoiding the need for metal catalysts. researchgate.netnih.gov The process involves the formation of both a new C–S bond and a C–O bond, making it a highly valuable method for constructing these functionally rich molecules. nih.gov
Table 1: Representative Conditions for Oxysulfonylation of Alkynes
| Catalyst/Promoter | Oxidant | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Pyridine | - | DMSO | 100 °C | Synthesis of β-keto sulfones from sulfinic acids | mdpi.com |
| None | Oxygen (O₂) | HFIP | 80 °C | Synthesis of β-keto sulfones from arylpropiolic acids | mdpi.com |
| BF₃·OEt₂ | Air | 1,2-dichloroethane (DCE) | 80 °C | Efficient synthesis of β-keto sulfones from terminal alkynes | nih.govnih.gov |
This table presents generalized conditions from studies on various sulfinates.
Sodium sulfinates are versatile building blocks for synthesizing a wide array of sulfone-containing molecules through addition reactions. semanticscholar.org
Vinyl Sulfones : These can be synthesized under transition-metal-free conditions through the reaction of sodium sulfinates with cinnamic acids. rsc.org This method is noted for its operational simplicity and tolerance of diverse functional groups. rsc.org Another approach involves a copper-catalyzed three-component reaction of arylpropiolic acids, a sulfur dioxide source like K₂S₂O₅, and aryl boronic acids. rsc.org
Allyl Sulfones : An environmentally friendly, catalyst-free method for synthesizing allylic sulfones involves the hydrosulfonylation of electron-rich 1,3-dienes with sulfinic acids, which can be readily generated from sodium sulfinates. mdpi.comresearchgate.net The reaction proceeds with high regio- and chemo-selectivity at room temperature. mdpi.com Alternatively, palladium-catalyzed hydrosulfonylation of cyclopropenes provides another efficient route to these compounds. rsc.org
Beta-Keto Sulfones : As key structural motifs in medicinal chemistry, β-keto sulfones are synthesized through several routes involving sodium sulfinates. rsc.org Besides the oxysulfonylation of alkynes, a one-pot, metal-free synthesis from styrenes, N-Bromosuccinimide (NBS), and sodium sulfinates under sonication has been developed. lppcollegerisod.ac.in In this process, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in
Table 2: Summary of Sulfone Synthesis via Sulfinate Addition
| Sulfone Type | Substrate(s) | Key Reagents/Catalysts | Key Features | Reference(s) |
|---|---|---|---|---|
| Vinyl Sulfones | Cinnamic Acids | None (Transition-metal-free) | Environmentally benign, high functional group tolerance | rsc.org |
| Allyl Sulfones | 1,3-Dienes | None (Catalyst- and additive-free) | Atom-economical, high regioselectivity, room temp. | mdpi.comresearchgate.net |
| Beta-Keto Sulfones | Alkynes | BF₃·OEt₂ | Metal-free, good functional group compatibility | researchgate.netnih.govnih.gov |
| Beta-Keto Sulfones | Styrenes | N-Bromosuccinimide (NBS) | One-pot, metal-free, sonication-assisted | lppcollegerisod.ac.in |
This table illustrates general strategies applicable to sodium sulfinates.
Direct sulfonylation of C–H bonds represents a highly efficient and atom-economical strategy for synthesizing sulfones, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org Recent advances have demonstrated the feasibility of using sodium sulfinates as the sulfonylating agent in these transformations.
A direct C(sp³)–H sulfonylation of xanthene derivatives with sodium sulfinates has been achieved using a copper-based catalytic system (CuCl/DDQ). researchgate.net This reaction proceeds effectively under mild conditions via a proposed radical/radical cross-coupling mechanism, transforming various xanthenes, thioxanthenes, and related heterocycles into the corresponding benzylic sulfones. researchgate.net The method is valued for its operational simplicity and broad substrate scope. researchgate.net Palladium catalysis has also been employed for the direct sulfonylation of C-H bonds, involving the insertion of sulfur dioxide, which can be generated from surrogates. rsc.orgrsc.org These radical-based C-H functionalization methods open new avenues for incorporating the sulfonyl moiety, a reaction type that would be applicable to this compound.
Sulfur-Sulfur Bond Forming Reactions: Access to Thiosulfonates
Sodium sulfinates are valuable precursors for the synthesis of thiosulfonates (R-SO₂S-R¹) through the formation of a new sulfur-sulfur bond. nih.govrsc.org This transformation is critical as thiosulfonates themselves are important intermediates in organic synthesis. uantwerpen.be
The synthesis of thiosulfonates from sodium sulfinates can be achieved through several oxidative strategies, including dimerization of a single sulfinate to form a symmetrical thiosulfonate or cross-coupling with a different sulfur-containing compound to yield an unsymmetrical product.
One effective metal-free approach is the radical disproportionate coupling of sodium sulfinates mediated by Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂). rsc.org This method allows for the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org Typically, sodium arylsulfinates with electron-donating groups show better performance in forming symmetrical products. rsc.org
Alternatively, transition-metal-catalyzed cross-coupling reactions are widely employed. Iron(III)-catalyzed coupling of thiols with sodium sulfinates under aerobic conditions provides an efficient and green pathway to a wide variety of symmetrical and unsymmetrical thiosulfonates. rsc.orgorganic-chemistry.org Copper-catalyzed systems have also proven effective for the S-S coupling between thiols and sodium sulfinates. rsc.org
Table 1: Examples of Thiosulfonate Synthesis from Sodium Sulfinates This table presents data for general sodium sulfinates as representative examples.
| Sulfinate Salt | Coupling Partner | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sodium p-toluenesulfinate | Itself | BF₃·OEt₂ | CH₂Cl₂, rt, 2h | Di-p-tolyl thiosulfonate | 85 | rsc.org |
| Sodium benzenesulfinate | Thiophenol | FeCl₃ | O₂ (1 atm), CH₃CN, rt, 10h | Phenyl benzenethiosulfonate | 95 | rsc.org |
| Sodium methanesulfinate | 4-Chlorothiophenol | CuI-Phen·H₂O | O₂ (1 atm), DMF, 60°C, 24h | S-(4-chlorophenyl) methanethiosulfonate | 75 | rsc.org |
| Sodium p-toluenesulfinate | Disulfide | Cu(OAc)₂ | Air, DMSO, 80°C | Di-p-tolyl thiosulfonate | 88 | rsc.org |
In the BF₃·OEt₂-mediated disproportionation reaction, a proposed mechanism involves the Lewis acid activating the sodium sulfinate. rsc.org This activation facilitates a disproportionation where one sulfinate molecule is effectively reduced to a sulfenyl-like species while another acts as the precursor to the sulfonyl radical, which then couple to form the thiosulfonate. rsc.org In TBAI/H₂SO₄ catalyzed systems, the sulfinate is first acidified and then reduced by HI to form a hypoiodothioite intermediate, which reacts with another sulfinate molecule to generate the thiosulfonate. beilstein-journals.org
Nitrogen-Sulfur Bond Forming Reactions: Preparation of Sulfonamides
The oxidative coupling of sodium sulfinates with amines is a cornerstone for the synthesis of sulfonamides (R-SO₂NR¹R²), a functional group of immense importance in pharmaceuticals and agrochemicals. nih.govucl.ac.ukrsc.org
A variety of methods have been developed for the direct N-S bond formation between amines and sodium sulfinates. A practical, metal-free procedure involves the use of tetra-n-butylammonium iodide (TBAI) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netrsc.org This mild protocol is compatible with a wide range of primary and secondary amines, including those with sensitive functional groups like hydroxyls. rsc.org Other successful systems include the use of molecular iodine (I₂) as a mediator at room temperature. nih.gov
Copper-catalyzed oxidative coupling has also been described, using O₂ or DMSO as the oxidant, which proceeds via a single electron transfer (SET) pathway. rsc.org Electrochemical methods provide an environmentally benign alternative, using ammonium (B1175870) iodide (NH₄I) as both a redox catalyst and supporting electrolyte, thus avoiding external chemical oxidants. researchgate.net
Table 2: Examples of Sulfonamide Synthesis via Oxidative Coupling This table presents data for general sodium sulfinates as representative examples.
A significant challenge in sulfonamide synthesis is achieving regioselectivity when coupling with substrates containing multiple nitrogen atoms. Research has demonstrated that highly regioselective sulfonylation can be achieved. For example, the metal-free, molecular iodine-mediated sulfonylation of disubstituted NH-1,2,3-triazoles with sodium sulfinates proceeds with excellent regioselectivity, affording exclusively N²-sulfonyl triazoles in high yields. rsc.org This selectivity provides a powerful tool for synthesizing specific isomers of complex heterocyclic sulfonamides. rsc.org However, monosubstituted NH-1,2,3-triazoles under similar conditions tend to yield a mixture of regioisomers. rsc.org
Stereocontrol and Regioselectivity in Tetrahydrofuran-3-sulfinate Transformations
The principles of stereocontrol and regioselectivity are paramount when considering the reactions of a chiral substrate like this compound. The stereocenter at the C3 position of the tetrahydrofuran (B95107) ring is expected to exert significant influence on the outcome of its chemical transformations.
In terms of regioselectivity, the methodologies established for general sulfinates, such as the N²-selective sulfonylation of triazoles, would likely apply. rsc.org The steric bulk and electronic nature of the tetrahydrofuran-3-sulfinate moiety could potentially enhance or modify this inherent selectivity compared to simpler alkyl sulfinates.
Regarding stereocontrol, while specific studies on the diastereoselectivity of this compound reactions are not prominent, established principles of asymmetric synthesis provide a strong basis for prediction. The preparation of chiral sulfinyl compounds often relies on the reaction of a sulfinyl precursor with a chiral auxiliary. acs.orgnih.gov In the case of this compound, the chirality is already embedded in the sulfinate itself. When reacting with a prochiral or chiral amine, the formation of diastereomeric sulfonamide products is anticipated. The inherent chirality of the tetrahydrofuran ring would create a diastereomeric transition state, likely leading to a preferential formation of one diastereomer over the other. The degree of this diastereoselectivity would be governed by the specific reaction conditions and the steric and electronic interactions between the chiral sulfinate and the amine coupling partner. Further investigation is required to quantify the stereochemical influence of the tetrahydrofuran-3-sulfinate in these S-S and N-S bond-forming reactions.
Diastereoselectivity in Cycloaddition and Functionalization Reactions
The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility. In cycloaddition reactions, the inherent chirality of the tetrahydrofuran ring can influence the stereochemistry of the newly formed stereocenters. For instance, in [3+2] cycloaddition reactions, the approach of the dipole to the sulfinate-containing dipolarophile can be directed by the stereochemistry of the tetrahydrofuran ring, leading to a preference for one diastereomer over another.
Research has shown that the N-tert-butanesulfinyl group, a related sulfinate derivative, can act as a potent chiral auxiliary, directing the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. nih.gov The use of a silver carbonate catalyst has enabled the synthesis of a wide array of proline derivatives with high levels of regio- and diastereoselectivity. nih.gov Computational studies have further elucidated the significant influence of the N-tert-butanesulfinyl group on the observed diastereoselectivity. nih.gov
Similarly, in functionalization reactions, the existing stereocenter(s) on the tetrahydrofuran ring can dictate the facial selectivity of reagent attack, resulting in high diastereoselectivity. The reaction of N-p-tolylsulfinyl imine, another sulfinate analogue, under optimal conditions resulted in a complex mixture of products and diastereoisomers, highlighting the crucial role of the sulfinyl group in controlling stereochemistry. nih.gov
Table 1: Diastereoselectivity in the [3+2] Cycloaddition of N-tert-Butanesulfinyl Imines with Azomethine Ylides
| Entry | Imine | Dipole | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Phenyl-substituted | Imino ester | 3aa | 83 | >95:5 |
| 2 | Thienyl-substituted | Imino ester | 3ah | 55 | 90:10 |
| 3 | Cinnamaldehyde-derived | Imino ester | 3ba | 75 | >95:5 |
| 4 | Acrolein-derived | Imino ester | 3ga | 40 | 80:20 |
Data sourced from studies on related N-tert-butanesulfinyl imines, illustrating the principle of diastereoselectivity. nih.gov
Regiochemical Control in Tetrahydrofuran Ring Substitutions
The regioselectivity of substitution reactions on the tetrahydrofuran ring of this compound is influenced by both electronic and steric factors. The sulfinate group itself can act as a directing group, influencing the position of incoming substituents.
In reactions where the tetrahydrofuran ring acts as a nucleophile, such as in ring-opening reactions, the regioselectivity of the attack is a key consideration. For example, the functionalization of simple heterocycles like THF can be achieved through a ring-opening approach. beilstein-journals.org In the presence of trichloroacetic acid and a diiodobenzene reagent, a corresponding functionalized compound was obtained. beilstein-journals.org
Studies on the palladium-catalyzed C-H arylation of piperidines, a related saturated heterocycle, have demonstrated that a pre-installed directing group can lead to γ-functionalization. nih.gov This highlights the potential for directing groups to control the regioselectivity of C-H functionalization in cyclic systems.
Role as a Nucleophilic, Electrophilic, and Radical Reagent in Organic Transformations
Sodium sulfinates, including this compound, exhibit remarkable versatility, capable of acting as nucleophiles, electrophiles, and radical precursors depending on the reaction conditions. rsc.orgresearchgate.net
As nucleophiles , sulfinate salts readily participate in reactions with electrophiles. rsc.orgconcordia.ca They can be used in coupling reactions, for instance, in palladium-catalyzed desulfinative couplings where they act as the nucleophilic partner. concordia.ca The nucleophilic alkylation of sodium sulfinates with acyl halides is a traditional method for synthesizing β-keto sulfones. mdpi.com
In their role as electrophiles , sulfinate salts can react with nucleophiles after activation. rsc.orgconcordia.ca For example, treatment of sodium aryl and heteroaryl sulfinates with trifluoromethanesulfinate in acetic acid generates trifluoromethyl thiosulfonates in high yields, where the sulfinate acts as an electrophilic thiolating reagent. rsc.org
Furthermore, sodium sulfinates can serve as precursors to sulfonyl radicals . rsc.orgmdpi.com A BF3·OEt2-mediated radical disproportionate coupling reaction of sodium sulfinates has been developed to synthesize thiosulfonates. rsc.org A proposed radical mechanism is also involved in the BF3·OEt2-mediated oxysulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones. mdpi.com This reaction proceeds under an air atmosphere, utilizing oxygen as the oxidant. mdpi.com
Table 2: Versatile Reactivity of Sodium Sulfinates
| Reagent Type | Reaction Example | Product Type | Reference |
|---|---|---|---|
| Nucleophile | Pd-catalyzed desulfinative coupling | Biaryls | concordia.ca |
| Nucleophile | Alkylation with acyl halides | β-Keto sulfones | mdpi.com |
| Electrophile | Reaction with trifluoromethanesulfinate | Trifluoromethyl thiosulfonates | rsc.org |
| Radical | BF3·OEt2-mediated coupling | Thiosulfonates | rsc.org |
Applications of Sodium Tetrahydrofuran 3 Sulfinate in Advanced Organic Synthesis
Stereoselective Synthesis of Sulfur-Containing Chiral Molecules
The development of methods for creating stereochemically defined molecules is a cornerstone of contemporary synthesis, particularly in medicinal chemistry where enantiomers can have vastly different biological activities. Sodium tetrahydrofuran-3-sulfinate serves as a key precursor for generating chiral sulfur compounds, which are increasingly recognized as important pharmacophores. springernature.comresearchgate.net
Chiral sulfoxides and sulfones are pivotal intermediates and auxiliaries in asymmetric synthesis. researchgate.netillinois.edu A well-established route to enantiomerically pure sulfoxides is the Andersen method, which relies on the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinates. These diastereomers can be separated and then treated with an organometallic reagent, such as a Grignard reagent, to produce the desired chiral sulfoxide (B87167) with high enantiomeric purity via nucleophilic substitution at the sulfur center. illinois.eduwiley-vch.de
Starting from this compound, the corresponding sulfinyl chloride can be prepared and reacted with a chiral auxiliary like (-)-menthol. After separation of the diastereomers, a variety of chiral sulfoxides can be synthesized. Subsequent oxidation of these chiral sulfoxides provides access to the corresponding chiral sulfones, which are privileged building blocks in many bioactive compounds. rsc.org
| Reactant (Grignard Reagent) | Product (Chiral Sulfoxide) | Potential Application/Significance |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | (R/S)-3-(Methylsulfinyl)tetrahydrofuran | Building block for complex natural products. |
| Phenylmagnesium Bromide (PhMgBr) | (R/S)-3-(Phenylsulfinyl)tetrahydrofuran | Chiral ligand in asymmetric catalysis. |
| Ethylmagnesium Chloride (EtMgCl) | (R/S)-3-(Ethylsulfinyl)tetrahydrofuran | Intermediate in pharmaceutical synthesis. |
| Vinylmagnesium Bromide (CH₂=CHMgBr) | (R/S)-3-(Vinylsulfinyl)tetrahydrofuran | Dienophile in asymmetric Diels-Alder reactions. |
The tetrahydrofuran (B95107) ring is a common motif in numerous natural products and pharmaceuticals, and the sulfonyl group is a key functional group in many drugs. The ability to incorporate the tetrahydrofuran-3-sulfonyl moiety into larger, more complex molecules is therefore of significant interest. This compound acts as a versatile building block for this purpose. nih.gov Its utility stems from its flexible reactivity, where it can serve as a nucleophile or be converted into a sulfonyl radical precursor. rsc.org This allows for its integration into diverse molecular scaffolds through various carbon-sulfur bond-forming reactions, contributing to the synthesis of novel chemical entities with potential biological activity. illinois.edu
Catalytic and Stoichiometric Roles in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. sotelolab.esnih.gov This approach enhances atom economy, reduces waste, and saves time. sotelolab.es Sodium sulfinates, including the tetrahydrofuran derivative, have emerged as powerful reagents in these advanced synthetic methodologies. rsc.org
Sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•) under oxidative conditions, often employing photoredox catalysis or chemical oxidants. rsc.org The sulfonyl radical generated from this compound can participate in a variety of radical-triggered processes. A common strategy involves the addition of the sulfonyl radical to an unsaturated bond, such as an alkene or alkyne, within a suitably designed substrate. This initial addition can trigger a cascade of intramolecular reactions, including cyclizations and annulations, to rapidly build complex polycyclic systems. researchgate.net These radical-mediated ring-closing reactions are powerful tools for synthesizing heterocyclic and carbocyclic frameworks. rsc.org
| Reaction Type | Initiator/Conditions | Product Class | Significance |
|---|---|---|---|
| Radical Addition-Cyclization | Photoredox Catalyst / Visible Light | Sulfonylated Dihydrofurans | Access to functionalized oxygen heterocycles. researchgate.net |
| Annulation with Dienes | Manganese(III) Acetate | Bicyclic Sulfones | Rapid construction of complex ring systems. |
| Intramolecular Cyclization of Olefinic Sulfonamides | Copper Catalyst | Lactams with a Tetrahydrofuransulfonyl group | Synthesis of novel nitrogen-containing heterocycles. |
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features of each component. nih.gov This strategy is highly valued in drug discovery for creating libraries of diverse compounds. sotelolab.es this compound can be effectively employed as a key component in various MCRs. For example, it can serve as the sulfonyl source in the synthesis of β-keto sulfones or highly substituted furans. rsc.orgmdpi.com In these reactions, the sulfinate participates in a sequence of events, often involving radical or ionic pathways, to deliver the tetrahydrofuran-sulfonyl moiety to the final, structurally complex product. rsc.org The development of new MCRs that incorporate this reagent continues to be an active area of research, expanding the toolbox for efficient and sustainable organic synthesis. sotelolab.es
Derivatization Approaches for Functionalization and Characterization
The chemical reactivity of this compound allows for its conversion into a wide range of other sulfur-containing functional groups. These derivatization reactions are not only crucial for synthesizing new target molecules but are also used for the chemical characterization of the parent compound. Depending on the reaction conditions, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating agents. nih.govrsc.org
Key derivatization approaches include:
Synthesis of Sulfonamides: Reaction with azoles (like imidazoles or triazoles) in the presence of an N-halosuccinimide (NXS) provides the corresponding N-sulfonylated heterocycles. nih.gov
Synthesis of Thiosulfonates: Coupling with thiols or disulfides yields thiosulfonates, which are themselves useful synthetic intermediates.
Synthesis of Sulfones: The sulfinate can undergo coupling reactions with various carbon-based electrophiles, such as alkyl halides or aryl halides (under transition metal catalysis), to form a diverse range of sulfones. rsc.org
Synthesis of β-Keto Sulfones: A three-component reaction with terminal alkynes and an oxygen source can yield valuable β-keto sulfones. mdpi.com
These transformations highlight the synthetic flexibility of the sulfinate functional group and provide robust methods for creating a library of derivatives from a single precursor.
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| Azole, N-Bromosuccinimide | Sulfonamide | N-Sulfonylation nih.gov |
| Alkyl Halide | Sulfone | Nucleophilic Alkylation |
| Terminal Alkyne, O₂ | β-Keto Sulfone | Oxysulfonylation mdpi.com |
| Thiol, Oxidant | Thiosulfonate | S-S Bond Formation rsc.org |
Chemical Derivatization for Enhanced Spectroscopic Analysis
The structural elucidation of complex molecules often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Chemical derivatization is a powerful strategy to enhance the analytical signal or simplify complex spectra. The tetrahydrofuran-3-sulfinate moiety can be instrumental in this context, either as a tag that is introduced into a molecule of interest or as a scaffold whose own analysis is improved by derivatization.
General principles from related sulfur chemistry illustrate the potential applications. For instance, chiral sulfinamides are often converted into diastereomeric esters using a chiral derivatizing agent. This process allows for the straightforward determination of enantiomeric excess by NMR spectroscopy, as the different diastereomers will have distinct and resolvable signals. acs.org A similar strategy could be envisioned where this compound is used to derivatize a chiral analyte for analysis.
In mass spectrometry, derivatization can improve ionization efficiency and control fragmentation patterns. Peptides, for example, can be derivatized at their N-terminus with sulfonate-containing reagents like 4-sulfophenyl isothiocyanate (SPITC). researchgate.net This introduces a fixed negative charge, leading to more predictable fragmentation and simplified interpretation of MS/MS spectra. researchgate.net The sulfinate group of this compound offers a potential handle for similar charge-tagging strategies.
Furthermore, direct modification of the tetrahydrofuran ring can aid in its own spectroscopic analysis. Isotopic labeling, such as the selective incorporation of ¹³C into the ring, can resolve spectral degeneracies in both ¹H and ¹³C NMR. researchgate.net This allows for a more precise determination of spin-spin coupling constants and provides deeper insight into the conformational dynamics of the five-membered ring system. researchgate.net The stereochemistry of substituted tetrahydrofuran rings can also be probed using ¹H NMR, where the coupling patterns of ring protons can differentiate between cis and trans isomers. thieme-connect.com
Table 1: Spectroscopic Analysis Enhancement via Derivatization
| Analytical Challenge | Derivatization Strategy | Spectroscopic Technique | Expected Outcome |
| Enantiopurity Determination | Reaction with a chiral sulfinate to form diastereomers | NMR (¹H, ¹⁹F) | Separate, quantifiable signals for each diastereomer |
| Peptide/Protein Sequencing | Tagging with a sulfonate-containing reagent | Mass Spectrometry (MS/MS) | Introduction of a fixed charge to direct fragmentation |
| Complex NMR Spectra | Selective ¹³C isotopic labeling of the THF ring | NMR (¹H, ¹³C) | Simplification of signal multiplicity, enabling detailed analysis |
| Stereochemistry of THF Ring | Analysis of proton coupling patterns | ¹H NMR | Differentiation of cis/trans isomers based on signal splitting |
Strategies for Selective Modification of the Tetrahydrofuran-3-sulfinate Scaffold
The tetrahydrofuran-3-sulfinate scaffold is amenable to a variety of selective modifications, allowing chemists to tailor its structure for specific applications. These modifications can be broadly categorized into reactions at the sulfinate group and transformations involving the tetrahydrofuran ring.
Reactions at the Sulfinate Group:
The sulfinate anion is a highly versatile nucleophile and a precursor to other sulfur-based functional groups. This functionality makes it a valuable coupling partner in the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.org
Formation of Sulfones: Sodium sulfinates are widely used as precursors for sulfones. rsc.orgprinceton.edu The reaction of this compound with alkyl or aryl halides would yield the corresponding tetrahydrofuranyl sulfones, which are important motifs in medicinal chemistry.
Synthesis of Sulfonamides: Coupling of the sulfinate with amines or their derivatives, often under oxidative conditions, can produce sulfonamides. rsc.org This provides a direct route to incorporating the tetrahydrofuran-3-sulfonyl group into peptide or small molecule scaffolds.
Synthesis of Thiosulfonates: Reaction with thiols or disulfides under catalytic conditions (e.g., using copper or iron salts) can generate thiosulfonates. rsc.org
Transformations of the Tetrahydrofuran Ring:
The tetrahydrofuran ring, while relatively stable, can undergo specific chemical transformations.
Ring-Opening Reactions: Under certain conditions, such as treatment with powerful electrophiles like N-heterocyclic carbene-boryl complexes or in the presence of frustrated Lewis pairs, the THF ring can be opened. rsc.orgsemanticscholar.orgnih.govnih.gov This provides a pathway to linear, functionalized structures derived from the original cyclic scaffold.
C-H Functionalization: Modern synthetic methods enable the direct functionalization of C(sp³)–H bonds. Photocatalytic methods, for instance, can be used to introduce new functional groups onto saturated rings. princeton.edu Applying such strategies to the tetrahydrofuran-3-sulfinate scaffold could allow for the installation of additional substituents on the ring, further diversifying the available structures.
Synthesis of Substituted Derivatives: A vast body of literature exists on the synthesis of substituted tetrahydrofurans. organic-chemistry.orgresearchgate.net These methods, which include catalytic cycloetherification and oxidative cyclizations, could be adapted to create more complex analogs of the parent sulfinate scaffold, starting from appropriately functionalized precursors. organic-chemistry.org
These selective modification strategies highlight the dual reactivity of this compound, making it a powerful and adaptable tool in the arsenal (B13267) of synthetic organic chemists.
Advanced Analytical Characterization and Computational Chemistry Studies of Sodium Tetrahydrofuran 3 Sulfinate
State-of-the-Art Spectroscopic Characterization Methodologies
The comprehensive characterization of Sodium Tetrahydrofuran-3-sulfinate, a specialized organosulfur reagent, relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming the structural integrity, verifying purity, and elucidating the fine chemical details of the molecule. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (IR/FTIR), and mass spectrometry (MS), provide complementary information to build a complete chemical profile of the compound.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Techniques
Vibrational spectroscopy, specifically IR and FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.
Key expected vibrational frequencies include:
S=O Stretching: The sulfinate group (R-SO₂⁻) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found in the region of 1000-1100 cm⁻¹. The presence of strong bands in this region is a clear indicator of the sulfinate functionality. For comparison, sodium methyl ester sulfonate shows a characteristic S=O bond peak around 1043 cm⁻¹ researchgate.net.
C-O-C Stretching: The tetrahydrofuran (B95107) ring possesses a prominent C-O-C ether linkage, which gives rise to a strong stretching band, typically observed around 1070 cm⁻¹ in unsubstituted THF epa.gov. The position of this band may be slightly shifted due to substitution.
C-H Stretching: The aliphatic C-H bonds of the tetrahydrofuran ring will produce stretching vibrations in the region of 2850-3000 cm⁻¹ researchgate.net.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2850 - 3000 | C-H Stretch | Aliphatic (THF Ring) | Medium-Strong |
| 1050 - 1100 | C-O-C Stretch | Ether (THF Ring) | Strong |
| 1000 - 1100 | S=O Stretch | Sulfinate | Strong |
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₇NaO₃S), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula.
When subjected to ionization, the molecule will fragment in a predictable manner, providing further structural evidence. The mass spectra of sulfinates are distinctly different from their isomeric sulfones researchgate.net. Key fragmentation pathways for this compound would likely include:
Loss of Sulfur Dioxide (SO₂): A common fragmentation pattern for sulfinates is the neutral loss of SO₂, which would result in a significant fragment ion.
Ring Cleavage: The tetrahydrofuran ring can undergo fragmentation, leading to smaller charged species.
Observation of the Molecular Ion: Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the spectrum may show the sodiated molecule [M+Na]⁺ or related adducts.
Interactive Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Ion Formula | Description |
| 177.00 | [C₄H₇O₃SNa + H]⁺ | Protonated Molecular Ion |
| 159.00 | [C₄H₇O₃S]⁻ | Anion of the sulfinate |
| 95.04 | [C₄H₇O]⁻ | Fragment after loss of SO₂ from the anion |
| 71.05 | [C₄H₇O]⁺ | Cationic fragment after loss of SO₂Na |
Note: The observed ions and their relative abundances depend heavily on the ionization method and conditions used.
X-Ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering
X-ray Diffraction (XRD) stands as a powerful, non-destructive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, single-crystal XRD would be the definitive method to establish its solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
In a typical analysis, a single crystal of this compound would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed. The data processing involves solving the phase problem to generate an electron density map, from which the atomic positions can be determined and refined.
The expected structural features to be elucidated would include the coordination environment of the sodium cation, the conformation of the tetrahydrofuran ring, and the geometry of the sulfinate group. It is anticipated that the sodium ion would be coordinated by the oxygen atoms of the sulfinate group and potentially by the ether oxygen of the tetrahydrofuran ring or water molecules if present in the crystal lattice. The tetrahydrofuran ring itself is known to adopt non-planar conformations, such as the envelope or twist forms, and XRD would pinpoint the exact conformation present in the crystalline state. rsc.orgresearchgate.netbohrium.comdntb.gov.ua
Crystal engineering principles could be applied to modify the crystal packing and, consequently, the material's bulk properties. This could involve the introduction of co-formers or the use of different crystallization solvents to create polymorphs or solvates with distinct crystal structures and intermolecular interactions, such as hydrogen bonding or van der Waals forces.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 823.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.61 |
Computational Chemistry for Elucidating Reaction Mechanisms and Properties
Computational chemistry provides invaluable insights into the molecular and electronic properties of compounds, complementing experimental data and predicting behavior.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound. acs.orgrsc.org By solving the Schrödinger equation for the system, one can obtain detailed information about molecular orbitals, charge distribution, and spectroscopic properties.
Calculations would likely be performed using a suitable basis set, such as 6-31G(d,p) or larger, to accurately describe the electronic environment of all atoms, including the sulfur atom with its d-orbitals. acs.org The results would reveal the nature of the sodium-sulfinate bond, quantifying its ionic and covalent character. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the molecule's reactivity and electronic transition properties.
Furthermore, QM calculations are crucial for mapping reaction pathways and identifying transition states. For instance, in reactions involving the sulfinate group, such as its role as a nucleophile or a radical precursor, DFT can be used to calculate the activation energies and geometries of the transition states, thereby elucidating the reaction mechanism. nih.gov
Table 2: Hypothetical Calculated Electronic Properties of this compound (DFT B3LYP/6-31G(d,p))
| Property | Hypothetical Value (Hartrees) | Hypothetical Value (eV) |
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | 0.05 | 1.36 |
| HOMO-LUMO Gap | 0.30 | 8.16 |
| Dipole Moment (Debye) | - | 8.5 |
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of this compound, particularly in solution. rsc.org
Conformational analysis of the tetrahydrofuran ring is a key aspect. The five-membered ring is not planar and undergoes pseudorotation through a series of envelope and twist conformations. rsc.orgresearchgate.netbohrium.comdntb.gov.ua Molecular mechanics force fields, such as AMBER or CHARMM, can be used to model these conformations and determine their relative energies.
MD simulations can provide a dynamic picture of the molecule's behavior over time. By simulating a system containing one or more this compound molecules in a solvent box (e.g., water or THF), one can study the solvation of the sodium and sulfinate ions, the dynamics of the tetrahydrofuran ring, and the formation of intermolecular hydrogen bonds. These simulations can also be used to calculate macroscopic properties such as diffusion coefficients and radial distribution functions, which describe the probability of finding one atom at a certain distance from another.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing sodium tetrahydrofuran-3-sulfinate?
- Synthesis : The compound is typically synthesized via sulfination of tetrahydrofuran derivatives using sodium-based reagents. For example, sulfinate salts can form through nucleophilic substitution or oxidation-reduction reactions under controlled pH and temperature.
- Characterization : Use ¹H NMR (e.g., δ 4.10–1.58 ppm for tetrahydrofuran protons), ¹³C NMR (e.g., δ 66.4, 61.3 ppm for sulfinate and ring carbons), and HRMS (observed [M-Na]⁻ ion at m/z 149.0288) for structural confirmation. IR spectroscopy (e.g., 1022 cm⁻¹ for S-O stretching) and TLC (20% methanol/DCM, KMnO₄ stain) are critical for purity assessment .
Q. How should this compound be stored to maintain stability?
- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. The sulfinate group is sensitive to moisture and oxidation; use desiccants like silica gel. Monitor for decomposition via periodic NMR or HPLC analysis. Avoid prolonged exposure to solvents like tetrahydrofuran (THF), which may induce side reactions under acidic conditions .
Q. What safety protocols are essential when handling this compound?
- Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential THF-related volatility. Dispose of waste via approved chemical disposal services. Toxicity data from THF analogs suggest limiting inhalation exposure (use respiratory protection if aerosolization occurs) .
Advanced Research Questions
Q. What mechanistic roles does this compound play in radical or nucleophilic reactions?
- The sulfinate group (SO₂⁻) acts as a radical initiator or chain-transfer agent in polymerization or C–S bond-forming reactions. For example, it can participate in Michael additions or serve as a sulfur dioxide surrogate in transition metal-catalyzed reactions. Mechanistic studies should employ EPR spectroscopy to detect radical intermediates and kinetic profiling to assess reaction pathways .
Q. How can researchers quantify this compound in complex mixtures?
- Use reverse-phase HPLC with a mobile phase of 0.025 M potassium phosphate buffer and THF (75:25 v/v) for separation. Calibrate with a standard solution (e.g., 200 mg/mL in THF). For trace analysis, combine with ESI-MS (negative-ion mode) to detect the [M-Na]⁻ ion. Validate methods using spiked recovery experiments .
Q. What are emerging applications of this compound in biological systems?
- Recent studies explore its role in sulfur-mediated electron transfer (e.g., mimicking enzymatic cofactors) or as a precursor for sulfonated biomolecules. Collaborate with biochemistry labs to test its activity in redox signaling pathways or as a sulfonate donor in enzymatic assays .
Q. How should researchers resolve contradictions in spectral data or purity reports for this compound?
- Cross-validate using orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
